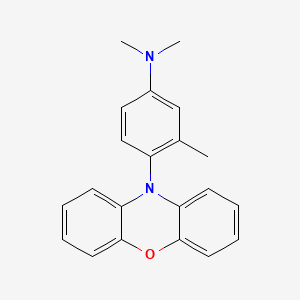
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline is an organic compound with the molecular formula C21H20N2O and a molecular weight of 316.39 g/mol . This compound is part of the phenoxazine family, which is known for its diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline typically involves the reaction of phenoxazine derivatives with aniline derivatives under specific conditions. One common method includes the use of triphenylamine and phenoxazine as donors and benzo[c][1,2,5]thiadiazole as an acceptor to construct a hot exciton skeleton . The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through column chromatography and recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine-10-oxide, while reduction could produce phenoxazine-10-amine derivatives.
科学研究应用
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline has a wide range of scientific research applications:
作用机制
The mechanism of action of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. In material science, its electroluminescent properties are due to the precise regulation of excited states, which is achieved through the large twisted conformation of the phenoxazine moiety .
相似化合物的比较
Similar Compounds
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Used in OLEDs for its thermally activated delayed fluorescence properties.
N-(4-hydroxy-phenyl)-1-nitro-10H-phenoxazine 3-sulphonamide: Known for its antidiabetic activity.
Uniqueness
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline is unique due to its specific structural modifications that enhance its electroluminescent properties and its wide range of applications in both biological and material sciences .
属性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
N,N,3-trimethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C21H20N2O/c1-15-14-16(22(2)3)12-13-17(15)23-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)23/h4-14H,1-3H3 |
InChI 键 |
VKDJORIZQUZXIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(C)C)N2C3=CC=CC=C3OC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
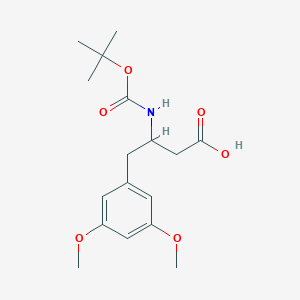
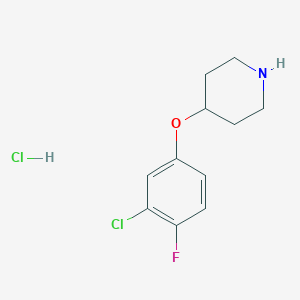
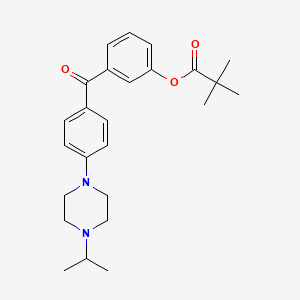
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
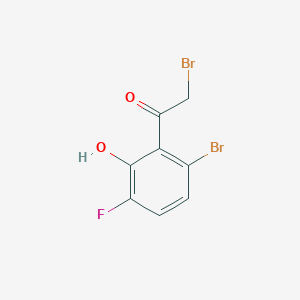
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
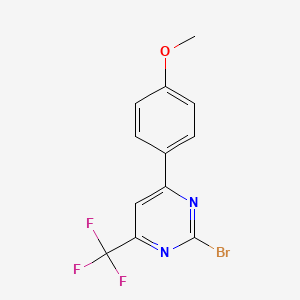
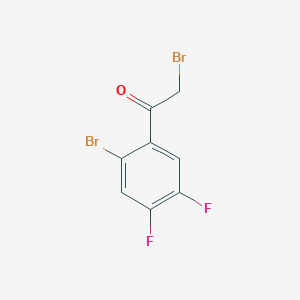
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)



